Épothilone A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

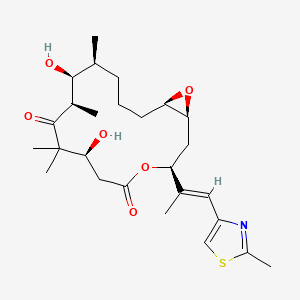

Epothilone A is a natural 16-membered macrolide cytotoxic compound produced by the metabolism of the cellulose-degrading myxobacterium Sorangium cellulosum . It has mechanisms of action similar to paclitaxel by inducing tubulin polymerization and apoptosis with low susceptibility to tumor resistance mechanisms . It is active against refractory tumors, being superior to paclitaxel in many respects .

Synthesis Analysis

The total synthesis of Epothilone A has been achieved by several research groups . The synthesis strategies include a ring-closing alkyne metathesis reaction followed by a Lindlar reduction of the resulting cycloalkyne product .

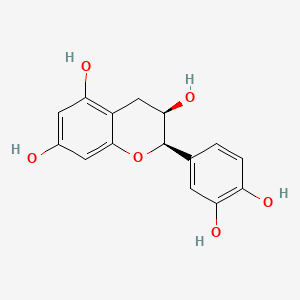

Molecular Structure Analysis

The chemical structure of Epothilone A was resolved from HPLC and LC-MS/MS analysis, with a molecular mass of 493.66 g/mol . A structural analysis of the Epothilone A–tubulin complex by electron crystallography and nuclear magnetic resonance revealed that the binding sites of Epothilone A on tubulin .

Physical And Chemical Properties Analysis

Epothilone A is a macrolide with the molecular formula C26H39NO6S and a molecular weight of 493.66 g/mol . More detailed physical and chemical properties may be found in specialized databases or literature .

Applications De Recherche Scientifique

Traitement du cancer

L'épothilone A est principalement connue pour ses propriétés anticancéreuses. Elle agit en favorisant la polymérisation de la tubuline et en stabilisant les microtubules, qui sont essentiels à la division cellulaire. Ce mécanisme perturbe la formation du fuseau mitotique, conduisant à l'apoptose des cellules cancéreuses .

Développement d'analogues synthétiques

Les chercheurs développent des analogues synthétiques de l'épothilone A pour améliorer son efficacité anticancéreuse et réduire les effets secondaires. Ces efforts visent à créer des composés plus puissants avec de meilleurs profils pharmacocinétiques .

Synthèse d'analogues glycosidiques

La synthèse enzymatique des glycosides d'épothilone A a conduit à la création de nouveaux analogues. Ces analogues glycosidiques ont des applications thérapeutiques potentielles en raison de leurs propriétés modifiées .

Recherche sur la stabilisation des microtubules

La capacité de l'épothilone A à stabiliser les microtubules est non seulement utile dans le traitement du cancer, mais sert également de modèle pour étudier la dynamique des microtubules dans divers processus biologiques .

Études de synthèse totale

La synthèse totale de l'épothilone A représente une réalisation significative dans le domaine de la chimie et fournit des informations sur les stratégies complexes de synthèse de produits naturels .

Processus de découverte de médicaments

L'épothilone A sert de modèle complexe de synthèse orientée vers une cible dans la découverte de médicaments, aidant les chercheurs à comprendre les complexités impliquées dans la création de médicaments capables d'interagir avec les macromolécules biologiques .

Mécanisme D'action

Target of Action

Epothilone A, like other members of the epothilone class, primarily targets microtubules . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division . Epothilone A binds to the αβ-tubulin heterodimer subunit of microtubules . This binding site is shared with paclitaxel, another well-known microtubule-targeting agent .

Mode of Action

Epothilone A interacts with its target, the αβ-tubulin heterodimer, by binding to it . This binding decreases the rate of αβ-tubulin dissociation, thereby stabilizing the microtubules . Furthermore, Epothilone A has been shown to induce tubulin polymerization into microtubules even without the presence of GTP . This leads to the formation of microtubule bundles throughout the cytoplasm .

Biochemical Pathways

The principal biochemical pathway affected by Epothilone A is the microtubule function . By inhibiting this function, Epothilone A prevents cells from properly dividing . This inhibition of microtubule function is generally attributed to Epothilone A’s suppression of microtubule dynamics .

Pharmacokinetics

It is known that plasma exposures of both the conjugated and free epothilone increase in a dose-related fashion . The half-life of the conjugated epothilone is between 0.2 and 0.6 hours across dose levels .

Result of Action

The primary result of Epothilone A’s action is cytotoxicity and eventually cell apoptosis . By stabilizing microtubules and suppressing their dynamics, Epothilone A causes cell cycle arrest at the G2-M transition phase . This prevents cells from properly dividing, leading to cell death .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Epothilone A involves a convergent approach, where two key fragments are synthesized separately and then coupled together to form the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Methyl 3-methylbut-2-enylidenecyanoacetate", "Methyl 3-methylbut-2-enylidenemalonate", "Methyl 3-methylbut-2-enylidenemalononitrile", "Methyl 3-methylbut-2-enylidenemalonate", "Methyl 3-hydroxy-3-methylbut-2-enylidenemalonate", "Methyl 3-hydroxy-3-methylbut-2-enylidenecyanoacetate", "Methyl 3-hydroxy-3-methylbut-2-enylidenemalononitrile", "Methyl 3-hydroxy-3-methylbut-2-enylidenemalonate", "4-tert-Butylbenzaldehyde", "Acetone", "Butyllithium", "Trimethylsilyl chloride", "Hydrogen chloride", "Sodium hydroxide", "Sodium borohydride", "Lithium aluminum hydride", "Methanol", "Tetrahydrofuran", "Dichloromethane", "Ethyl acetate", "Acetonitrile", "Dimethylformamide", "Triethylamine" ], "Reaction": [ "Preparation of the A-ring fragment: Ethyl acetoacetate is converted to methyl 3-methylbut-2-enylidenecyanoacetate via a Knoevenagel condensation with methyl cyanoacetate. The cyano group is then reduced to an amino group using sodium borohydride. The resulting amine is protected with a trimethylsilyl group and the enone is formed by reacting with 4-tert-butylbenzaldehyde in the presence of butyllithium. The final product is obtained by deprotection of the silyl group with hydrochloric acid.", "Preparation of the B-ring fragment: Methyl 3-methylbut-2-enylidenemalonate is converted to the corresponding hydroxy derivative using sodium hydroxide. The hydroxy group is then protected with a methoxymethyl group and the enone is formed by reacting with 4-tert-butylbenzaldehyde in the presence of butyllithium. The final product is obtained by deprotection of the methoxymethyl group with hydrochloric acid.", "Coupling of A- and B-ring fragments: The A- and B-ring fragments are coupled together using a Wittig reaction with triethylamine as the base. The resulting product is then reduced with lithium aluminum hydride to give the final product, Epothilone A." ] } | |

| 152044-53-6 | |

Formule moléculaire |

C26H39NO6S |

Poids moléculaire |

493.7 g/mol |

Nom IUPAC |

(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |

InChI |

InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20?,21-,22-,24-/m0/s1 |

Clé InChI |

HESCAJZNRMSMJG-XOVLCIRJSA-N |

SMILES isomérique |

C[C@H]1CCC[C@@H]2[C@@H](O2)CC(OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C |

SMILES |

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C |

SMILES canonique |

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C |

Apparence |

Solid powder |

| 152044-53-6 | |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Epothilone A; Epothilone-A; EpoA; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

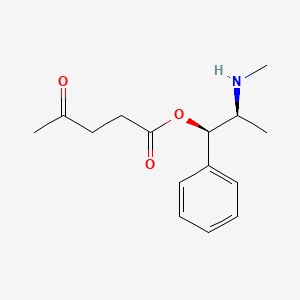

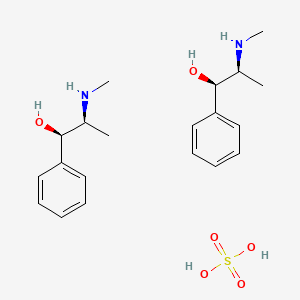

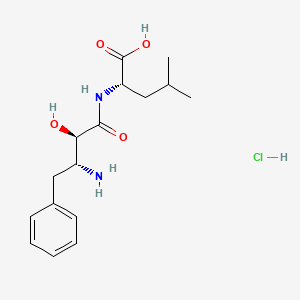

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)

![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)

![N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide](/img/structure/B1671469.png)